2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile
CAS No.:
Cat. No.: VC18652034
Molecular Formula: C9H6F3NO
Molecular Weight: 201.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6F3NO |
|---|---|
| Molecular Weight | 201.14 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-2-6(5-14)7(8)4-13/h1-3,14H,5H2 |
| Standard InChI Key | OYFQTARTICXIAQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)C(F)(F)F)C#N)CO |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile is defined by its IUPAC name, which reflects the positions of its functional groups: a hydroxymethyl (-CH₂OH) group at position 2, a trifluoromethyl (-CF₃) group at position 6, and a cyano (-CN) group at position 1 on the benzene ring . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆F₃NO |
| Molecular Weight | 201.14 g/mol |
| CAS Number | 1498300-46-1 |
| PubChem CID | 90015134 |
| SMILES | C1=CC(=C(C(=C1)C(F)(F)F)C#N)CO |
| InChIKey | OYFQTARTICXIAQ-UHFFFAOYSA-N |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl and cyano groups provide sites for chemical modifications . X-ray crystallography and computational modeling confirm a planar aromatic core with substituents influencing electronic distribution .
Synthesis and Preparation
Synthetic routes to 2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile typically involve sequential functionalization of a benzene precursor. A common strategy employs:
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Friedel-Crafts Trifluoromethylation: Introduction of the -CF₃ group using trifluoromethylating agents like CF₃I in the presence of Lewis acids.
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Hydroxymethylation: Installation of the -CH₂OH group via formylation followed by reduction, often using NaBH₄ or LiAlH₄.
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Cyanation: Introduction of the -CN group through Rosenmund-von Braun reaction or palladium-catalyzed coupling .
Optimal conditions require precise temperature control (e.g., 0–60°C) and catalysts such as RuCl₃ for oxidation steps . Yields vary between 40–80%, with purification achieved via column chromatography or recrystallization .
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its three functional groups:
Hydroxymethyl Group (-CH₂OH)
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Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing solubility in non-polar solvents.
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Oxidation: Converts to a carbonyl group under mild oxidizing conditions (e.g., PCC), enabling access to ketone derivatives .
Trifluoromethyl Group (-CF₃)
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Electron-Withdrawing Effects: Stabilizes the aromatic ring against electrophilic attack while increasing resistance to metabolic degradation .
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Fluorine-Specific Interactions: Participates in hydrogen bonding and hydrophobic interactions, critical for biological target engagement .
Cyano Group (-CN)
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Hydrolysis: Forms carboxylic acids or amides under acidic/basic conditions, expanding utility in peptidomimetic synthesis.
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Nucleophilic Substitution: Replaces -CN with amines or thiols in SNAr reactions, enabling diversity-oriented derivatization .
Applications in Pharmaceutical Research
Androgen Receptor Antagonists
In a 2022 study, structurally analogous nitriles served as intermediates in synthesizing hydantoin-based androgen receptor (AR) antagonists . Compounds like 19a and 19b (derived from nitrile precursors) exhibited superior AR antagonism and antiproliferative activity in prostate cancer cells compared to enzalutamide . The cyano group in 2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile may contribute to binding affinity via dipole interactions with AR’s ligand-binding domain .
AMPK Activators
Research by Kuramoto et al. (2020) highlighted nitrile-containing compounds as indirect AMP-activated protein kinase (AMPK) activators . For example, replacing a chloro group with a cyano group in compound 16a improved metabolic stability (HLM CL<sub>int</sub> = 58 mL/min/kg) and reduced hERG channel inhibition . These findings suggest potential roles for 2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile in optimizing kinase-targeted therapeutics.
Comparative Analysis with Structural Analogs
Comparing 2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile with its phenolic analog (2-(hydroxymethyl)-6-(trifluoromethyl)phenol, C₈H₇F₃O₂) reveals distinct properties:
| Property | Benzonitrile Derivative | Phenol Derivative |
|---|---|---|
| Molecular Weight | 201.14 g/mol | 192.13 g/mol |
| Key Functional Groups | -CN, -CF₃, -CH₂OH | -OH, -CF₃, -CH₂OH |
| Aqueous Solubility | Low (lipophilic) | Moderate (hydrogen bonding) |
| Metabolic Stability | High (CF₃ and -CN inertness) | Moderate (phenolic oxidation) |
The nitrile derivative’s superior stability and versatility in synthetic chemistry make it preferable for drug intermediate applications .
Recent Advancements and Future Directions
Recent studies emphasize the compound’s role in fragment-based drug design. For instance, its trifluoromethyl group’s ability to enhance blood-brain barrier penetration is being explored in CNS-targeted therapies . Additionally, the hydroxymethyl group’s derivatization potential enables covalent inhibitor development via Michael addition or click chemistry. Future research may focus on:
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Toxicological Profiling: Assessing long-term stability and metabolite formation.
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Scale-Up Synthesis: Optimizing catalytic systems for industrial production.
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